
N-(1-Acetylcyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Acetylcyclohexyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an acetyl group attached to a cyclohexyl ring, which is further connected to a benzamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetylcyclohexyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Another method involves the electrochemical synthesis and amidation of benzoin, starting from benzaldehyde . This process is carried out under mild conditions in an electrolysis cell, using room temperature ionic liquids as the solvent-supporting electrolyte system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles is often employed to minimize environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Acetylcyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thioanisole and lithium diisopropylamide (LDA) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Acetylcyclohexyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of N-(1-Acetylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . The compound may act by inhibiting the breakdown of I-kB, thereby preventing NF-kB activation and promoting apoptosis in target cells.
Vergleich Mit ähnlichen Verbindungen
N-(1-Acetylcyclohexyl)benzamide can be compared with other benzamide derivatives, such as:
- N-benzhydryl benzamide
- N,N-diphenethyl benzamide
- N,N-dihexyl benzamide
- N,N-dioctyl benzamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific acetyl and cyclohexyl groups, which confer distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
100288-55-9 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
N-(1-acetylcyclohexyl)benzamide |
InChI |
InChI=1S/C15H19NO2/c1-12(17)15(10-6-3-7-11-15)16-14(18)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,16,18) |
InChI-Schlüssel |
AIXHEVFQHLUCQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCCCC1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


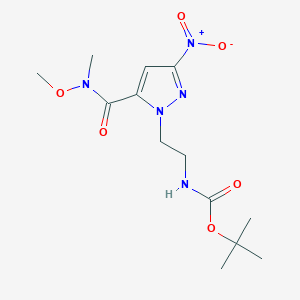

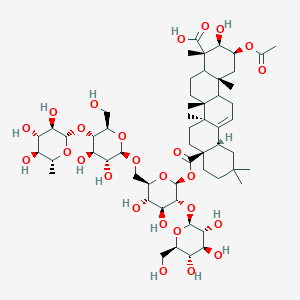
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)

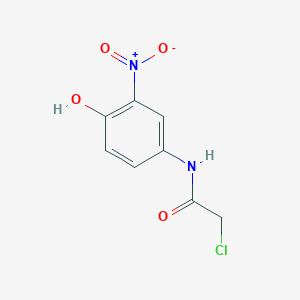
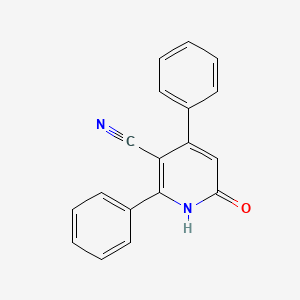
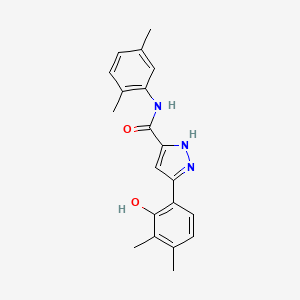
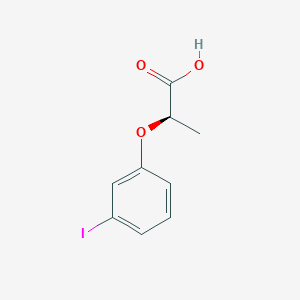
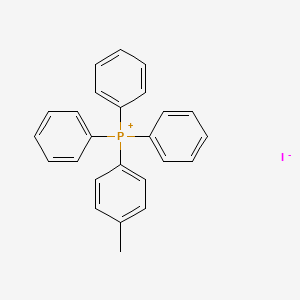
![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)

![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)
